molecular formula C21H27NO3 B4902868 2-[[4-Benzyl-4-(hydroxymethyl)piperidin-1-yl]methyl]-4-methoxyphenol

2-[[4-Benzyl-4-(hydroxymethyl)piperidin-1-yl]methyl]-4-methoxyphenol

Cat. No.: B4902868
M. Wt: 341.4 g/mol
InChI Key: ZLFSGFMCPDZQLC-UHFFFAOYSA-N
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Description

2-[[4-Benzyl-4-(hydroxymethyl)piperidin-1-yl]methyl]-4-methoxyphenol is a complex organic compound that features a piperidine ring, a benzyl group, and a methoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-Benzyl-4-(hydroxymethyl)piperidin-1-yl]methyl]-4-methoxyphenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed at room temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient catalysts, high-yield reactions, and cost-effective reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[[4-Benzyl-4-(hydroxymethyl)piperidin-1-yl]methyl]-4-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield benzyl alcohol or benzaldehyde derivatives.

Scientific Research Applications

2-[[4-Benzyl-4-(hydroxymethyl)piperidin-1-yl]methyl]-4-methoxyphenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[4-Benzyl-4-(hydroxymethyl)piperidin-1-yl]methyl]-4-methoxyphenol involves its interaction with specific molecular targets. The piperidine ring and benzyl group are crucial for binding to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like 4-benzylpiperidine and 4-hydroxymethylpiperidine share structural similarities.

    Phenol Derivatives: Compounds such as 4-methoxyphenol and 4-hydroxybenzyl alcohol are structurally related.

Uniqueness

What sets 2-[[4-Benzyl-4-(hydroxymethyl)piperidin-1-yl]methyl]-4-methoxyphenol apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

2-[[4-benzyl-4-(hydroxymethyl)piperidin-1-yl]methyl]-4-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c1-25-19-7-8-20(24)18(13-19)15-22-11-9-21(16-23,10-12-22)14-17-5-3-2-4-6-17/h2-8,13,23-24H,9-12,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFSGFMCPDZQLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)CN2CCC(CC2)(CC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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